molecular formula C15H15BrN2O B4286221 N-(2-bromophenyl)-N'-(1-phenylethyl)urea

N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Cat. No.: B4286221
M. Wt: 319.20 g/mol
InChI Key: XTZJACNMLRGLOX-UHFFFAOYSA-N
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Description

Contextualization of Urea (B33335) Derivatives in Organic and Medicinal Chemistry

Urea and its derivatives are of central importance in the realms of drug discovery and medicinal chemistry. nih.gov This is largely due to the ability of the urea functional group to form stable hydrogen bonds with various biological targets like proteins and receptors. nih.gov These interactions are critical for eliciting specific biological activities and defining the properties of a drug. nih.gov Consequently, a vast number of urea derivatives have been explored for a wide array of therapeutic applications. nih.gov

From a synthetic standpoint, the preparation of urea derivatives has traditionally involved the use of reagents like phosgene (B1210022) or isocyanates. nih.govrsc.org However, due to the hazardous nature of these substances, significant research has been dedicated to developing safer and more environmentally friendly synthetic methodologies. nih.govnih.gov

Rationale for Investigating N-(2-bromophenyl)-N'-(1-phenylethyl)urea: Aromatic Substitution and Stereochemical Considerations

The specific structure of this compound presents several points of interest for chemical investigation, primarily revolving around its aromatic substitution and stereochemistry.

Aromatic Substitution: The presence of a bromine atom on the phenyl ring (the 2-bromophenyl group) is a key feature. Halogen atoms, such as bromine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability. In the context of medicinal chemistry, the position of the bromine atom on the aromatic ring can affect the molecule's binding affinity to its target protein. The "ortho" substitution (position 2) can induce specific conformational preferences in the molecule due to steric hindrance, which can be crucial for biological activity.

Stereochemical Considerations: The 1-phenylethyl group introduces a chiral center into the molecule, meaning this compound can exist as two non-superimposable mirror images, or enantiomers (the R- and S-enantiomers). tru.ca It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities. nih.gov One enantiomer may be therapeutically active, while the other may be less active, inactive, or even cause undesirable side effects. nih.gov Therefore, the stereoselective synthesis and biological evaluation of the individual enantiomers of this compound are of significant scientific interest. Research on similar chiral ureas has demonstrated that the stereochemistry at this position is critical for their biological effects. nih.gov

The combination of these two structural features—the ortho-bromo substitution and the chiral phenylethyl group—makes this compound a compelling target for research aimed at understanding structure-activity relationships in this class of compounds.

Overview of Advanced Research on Related Bromophenyl and Phenylethyl Urea Structural Motifs

While research specifically on this compound may be limited, extensive studies have been conducted on related compounds containing bromophenyl and phenylethyl urea motifs. This body of work provides valuable insights into the potential properties and applications of the target compound.

Research into various N,N'-disubstituted ureas containing aryl moieties has been a fruitful area of investigation. mdpi.com For instance, a series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent complement inhibitors, with the S-configuration of the chiral center being crucial for activity. nih.gov This highlights the importance of stereochemistry in this class of compounds.

Furthermore, studies on other substituted phenyl urea derivatives have demonstrated a wide range of biological activities. For example, various urea derivatives are being explored as potential antimicrobial agents. mdpi.com The substitution pattern on the phenyl ring, including the presence of halogens like chlorine, has been shown to significantly impact the antimicrobial efficacy. mdpi.com

The synthesis of N-substituted ureas is a well-developed field, with various methods available for their preparation. rsc.orgresearchgate.net These synthetic strategies can be adapted for the production of this compound, allowing for the generation of material for further chemical and biological studies.

Below is a table summarizing research findings on related urea derivatives:

Compound ClassKey Research FindingsReference
1-Phenyl-3-(1-phenylethyl)urea DerivativesIdentified as potent complement inhibitors. The S-configuration at the chiral center was found to be critical for their inhibitory activity. nih.gov
N,N-disubstituted ureas with aryl moietiesExplored as potential antimicrobial agents. The nature and position of substituents on the aryl ring influence biological activity. mdpi.com
N-Aryl ureasConformational preferences are influenced by the substitution pattern, which can impact interactions with biological targets. researchgate.netnih.gov
Bromophenyl urea derivativesThe bromine substituent can enhance certain biological activities and influence the overall physicochemical properties of the molecule. synquestlabs.comsigmaaldrich.comsigmaaldrich.com

This collective research underscores the significance of the structural motifs present in this compound and provides a strong basis for its continued investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)-3-(1-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O/c1-11(12-7-3-2-4-8-12)17-15(19)18-14-10-6-5-9-13(14)16/h2-11H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZJACNMLRGLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Studies of N 2 Bromophenyl N 1 Phenylethyl Urea

Retrosynthetic Analysis for N-(2-bromophenyl)-N'-(1-phenylethyl)urea Pathways

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The retrosynthetic deconstruction of a core aromatic ring can be a particularly effective strategy for simplifying the precursor synthetic target. nih.gov For this compound, the most direct disconnection is across the urea (B33335) C-N bonds. This approach suggests two primary precursor pairs: 2-bromoaniline (B46623) and 1-phenylethyl isocyanate, or 2-bromophenyl isocyanate and 1-phenylethylamine (B125046). A third pathway involves a two-step process where a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent, links the two amine precursors, 2-bromoaniline and 1-phenylethylamine. Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and control over the final product's purity and stereochemistry.

Optimized Synthetic Strategies and Precursor Derivatization

The efficient synthesis of this compound hinges on the effective preparation of its constituent parts: the 2-bromophenyl moiety, the 1-phenylethyl moiety, and the formation of the central urea linkage.

Approaches to the 2-Bromophenyl Moiety

The 2-bromophenyl fragment is typically introduced via 2-bromoaniline. Several synthetic routes to this precursor have been established:

From o-Nitroaniline: A classic route involves the diazotization of o-nitroaniline, followed by a Sandmeyer reaction with cuprous bromide to yield o-bromonitrobenzene. guidechem.com Subsequent reduction of the nitro group, commonly with iron powder and acid, affords 2-bromoaniline. guidechem.com To mitigate the formation of resinous byproducts during the Sandmeyer reaction, steam distillation can be employed to separate the volatile o-bromonitrobenzene from the non-volatile impurities. guidechem.com

From Bromobenzene (B47551): Direct nitration of bromobenzene produces a mixture of ortho and para isomers. stackexchange.comechemi.com The desired ortho-nitro-bromobenzene can be separated by chromatography, although it is the minor product. stackexchange.comechemi.com An alternative, though more lengthy, approach involves the sulfonation of bromobenzene to block the para position, followed by nitration, reduction of the nitro group, and finally, removal of the sulfonic acid group. stackexchange.comechemi.com

Direct Bromination of Aniline (B41778): The direct bromination of aniline using bromine in a solvent like acetic acid can also yield 2-bromoaniline. askfilo.com The amino group's activating and ortho, para-directing effects guide the bromination. askfilo.com

Starting MaterialKey ReagentsIntermediate(s)Final Product
o-Nitroaniline1. NaNO₂, H₂SO₄ 2. CuBr, HBr 3. Fe, HClo-Bromonitrobenzene2-Bromoaniline
Bromobenzene1. HNO₃, H₂SO₄ 2. Fe, HClo/p-Bromonitrobenzene2-Bromoaniline
AnilineBr₂, Acetic Acid-2-Bromoaniline

Approaches to the 1-Phenylethyl Moiety

The chiral 1-phenylethyl group is sourced from 1-phenylethylamine. This primary amine is available in both enantiomeric forms and is a widely used chiral auxiliary. nih.gov

Reductive Amination: The most direct synthesis involves the reductive amination of acetophenone (B1666503). nih.govwikipedia.org Various reducing agents and reaction conditions can be employed for this transformation. nih.gov

Chemoenzymatic Methods: For the synthesis of optically active 1-phenylethylamines, chemoenzymatic methods offer high enantioselectivity. nih.gov One such method combines the Wacker oxidation of styrene (B11656) to acetophenone with a subsequent enzymatic reductive amination in a one-pot process. acs.org Immobilized lipases can also be used to catalyze the resolution of racemic 1-phenylethylamines. nih.gov

Starting MaterialKey Reagents/CatalystsMethodFinal Product
AcetophenoneNH₃, H₂Reductive Amination1-Phenylethylamine
StyrenePd/Cu catalyst, EnzymeWacker Oxidation & Enzymatic Reductive Amination(S)- or (R)-1-Phenylethylamine
Racemic 1-phenylethylamineImmobilized lipase (B570770) (e.g., Novozym 435)Enzymatic Kinetic ResolutionEnantiopure 1-Phenylethylamine

Urea Linkage Formation Methodologies

The formation of the urea bond is the crucial step in assembling the target molecule. Several methodologies exist, often involving isocyanate intermediates. nih.gov

Amine and Isocyanate Reaction: The reaction between an amine and an isocyanate is a very straightforward and common method for forming ureas. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com For the synthesis of this compound, this would involve reacting 2-bromoaniline with 1-phenylethyl isocyanate or 1-phenylethylamine with 2-bromophenyl isocyanate. sigmaaldrich.comlookchem.com

Use of Phosgene and Equivalents: Traditionally, phosgene was used to react with amines to form isocyanates in situ, which then react with a second amine to form the urea. nih.govbeilstein-journals.org Due to the high toxicity of phosgene, safer alternatives have been developed. nih.govresearchgate.net

Triphosgene (B27547): A solid, easier-to-handle substitute for phosgene. commonorganicchemistry.com

N,N'-Carbonyldiimidazole (CDI): A crystalline solid that is a safer alternative to phosgene-related reagents. nih.govcommonorganicchemistry.com The order of addition of reagents can be important to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Carbon Dioxide as a Carbonyl Source: The use of carbon dioxide as a non-toxic and abundant C1 source is an environmentally friendly approach. beilstein-journals.org Arylamines can react with CO₂ in the presence of a base and a dehydrating agent to form an isocyanate intermediate, which can then be trapped by another amine to form an unsymmetrical urea. organic-chemistry.org

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can be used to generate isocyanates in situ from carboxylic acids, amides, or hydroxamic acids, respectively. commonorganicchemistry.comrsc.org These isocyanates can then react with an amine to form the desired urea.

Reagent 1Reagent 2Carbonyl SourceKey Features
2-Bromoaniline1-Phenylethyl isocyanate-Direct, efficient, no base required. commonorganicchemistry.com
1-Phenylethylamine2-Bromophenyl isocyanate-Direct, efficient, no base required. commonorganicchemistry.com
2-Bromoaniline1-PhenylethylamineTriphosgene, CDISafer alternatives to phosgene. nih.govcommonorganicchemistry.com
2-Bromoaniline1-PhenylethylamineCarbon Dioxide"Green" carbonyl source. organic-chemistry.org
2-Bromophenylacetic acid1-Phenylethylamine- (via Curtius rearrangement)In situ isocyanate generation. commonorganicchemistry.com

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The predominant mechanism for the formation of this compound involves the nucleophilic addition of an amine to an isocyanate. The nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, yielding the urea. researchgate.net

When using phosgene or its equivalents like triphosgene or CDI with two different amines, the reaction proceeds in a stepwise manner. The first amine reacts with the carbonyl source to form a reactive intermediate (e.g., a carbamoyl (B1232498) chloride or an activated carbamate). This intermediate is then attacked by the second amine to form the unsymmetrical urea. Careful control of reaction conditions and stoichiometry is crucial to prevent the formation of symmetrical urea byproducts.

The use of carbon dioxide as a carbonyl source involves the initial formation of a carbamic acid intermediate from the reaction of an amine and CO₂. organic-chemistry.org This intermediate is then dehydrated in situ to generate the isocyanate, which subsequently reacts with the second amine. organic-chemistry.org

Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound

Since this compound contains a chiral center at the 1-phenylethyl moiety, its synthesis can be approached in a stereoselective manner or through the resolution of a racemic mixture.

Stereoselective Synthesis: The most straightforward approach to obtaining an enantiomerically pure product is to start with an enantiopure precursor. Using either (R)- or (S)-1-phenylethylamine and reacting it with 2-bromophenyl isocyanate (or 2-bromoaniline and a carbonylating agent) will yield the corresponding (R)- or (S)-enantiomer of the final urea. nih.gov The chirality of the amine is typically retained throughout the reaction sequence. The synthesis of chiral ureas can be achieved with complete retention of configuration. nih.gov

Enantiomeric Resolution: If the synthesis starts with racemic 1-phenylethylamine, the resulting this compound will be a racemic mixture. This mixture can then be resolved into its individual enantiomers.

Classical Resolution: This involves reacting the racemic urea with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods such as fractional crystallization. mdpi.com

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase (CSP), can be used to separate the enantiomers of the final product. mdpi.com

Enzymatic Resolution: While more commonly applied to precursors like amines or alcohols, enzymatic kinetic resolution could potentially be used to resolve the racemic urea or a suitable derivative. researchgate.netnih.gov

MethodDescriptionKey Aspect
Stereoselective SynthesisUse of enantiopure (R)- or (S)-1-phenylethylamine as a starting material.The chirality is introduced at the beginning of the synthesis.
Classical ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation.Diastereomers have different physical properties allowing for separation. mdpi.com
Chiral ChromatographySeparation of enantiomers on a chiral stationary phase.Differential interaction of enantiomers with the CSP. mdpi.com

Green Chemistry Principles in this compound Synthesis

The pursuit of sustainable chemical manufacturing has led to the widespread adoption of the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound, like that of many fine chemicals, can be evaluated and improved through the lens of these principles. Traditional synthetic routes often involve reagents and conditions that are environmentally detrimental, prompting the development of greener alternatives.

Detailed Research Findings

While specific research on the green synthesis of this compound is not extensively documented, the broader field of urea synthesis offers significant insights into greener methodologies. Traditional methods often rely on the use of hazardous reagents like phosgene or isocyanates. nih.govthieme-connect.com Modern approaches seek to replace these with safer, more environmentally benign alternatives.

A significant advancement is the use of carbon dioxide (CO₂) as a C1 building block. nih.gov CO₂ is an abundant, inexpensive, and non-toxic reagent, making it an attractive alternative to phosgene for carbonylation reactions. unipr.it Research has demonstrated the feasibility of synthesizing ureas directly from amines and CO₂, often facilitated by various catalytic systems to overcome the high stability of CO₂. nih.govacs.org These methods can proceed under milder conditions and reduce the generation of toxic byproducts. acs.org

Furthermore, the development of solvent-free and catalyst-free synthetic methods represents a major step forward in green chemistry. researchgate.netrsc.orgacs.org Reactions conducted without a solvent minimize waste and can lead to simpler purification processes. acs.org For instance, some urea syntheses have been successfully performed using just the neat reactants, sometimes with microwave irradiation to accelerate the reaction, although care must be taken to avoid side reactions like epimerization in chiral compounds. acs.orgbeilstein-journals.org Catalyst-free methods, such as the reaction of amines with potassium isocyanate in water, offer a simple and efficient route to N-substituted ureas, avoiding the need for organic solvents and expensive or toxic catalysts. rsc.org

Organocatalysis has also emerged as a powerful tool in green urea synthesis. Catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective for the chemical fixation of CO₂ with amines to form ureas under solvent-free conditions. unipr.it These non-metal catalysts are often less toxic and more stable than their transition-metal counterparts.

The efficiency of a synthetic route is quantitatively assessed using green chemistry metrics, primarily Atom Economy and the Environmental Factor (E-Factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product. tamu.edujocpr.com An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the product, generating no waste byproducts. scranton.edu Rearrangement and addition reactions are typically highly atom-economical, whereas substitution and elimination reactions are inherently less so. primescholars.com

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. sheldon.nl It provides a more holistic view of a process's environmental impact by accounting for all waste, including solvents, reagents, and catalyst losses. sheldon.nllibretexts.org An ideal E-Factor is 0. libretexts.org The pharmaceutical industry, which often involves multi-step syntheses, historically has very high E-Factors, sometimes exceeding 100, highlighting the significant potential for improvement through greener processes. sheldon.nl

Hypothetical Synthetic Routes and Green Metrics

To illustrate the application of these principles, we can compare a plausible traditional synthesis of this compound with a greener alternative.

Route 1: Traditional Synthesis (Isocyanate-Based)

A common method for synthesizing unsymmetrical ureas involves the reaction of an isocyanate with an amine. nih.govmdpi.com In this case, 1-phenylethyl isocyanate would be reacted with 2-bromoaniline.

Reaction: C₈H₇NCO (1-phenylethyl isocyanate) + C₆H₆BrN (2-bromoaniline) → C₁₅H₁₅BrN₂O (this compound)

While the reaction itself appears to be a simple addition (100% atom economy), the synthesis of the isocyanate precursor from 1-phenylethylamine often involves hazardous reagents like phosgene or its equivalents, which have very poor atom economy and high toxicity. nih.gov

Route 2: Green Synthesis (Direct Carbonylation with CO₂)

A greener approach would involve the direct catalytic reaction of the two amine precursors with carbon dioxide, where water is the only byproduct. nih.gov

Reaction: C₈H₉N (1-phenylethylamine) + C₆H₆BrN (2-bromoaniline) + CO₂ → C₁₅H₁₅BrN₂O + H₂O

This route avoids the use of highly toxic intermediates and utilizes a renewable and non-toxic C1 source.

Data Tables for Synthetic Route Comparison

The following tables provide a quantitative comparison of the two hypothetical routes based on green chemistry metrics.

Table 1: Atom Economy Comparison
Synthetic RouteReactantsMolecular Weight of Reactants (g/mol)Molecular Weight of Product (g/mol)Molecular Weight of Byproducts (g/mol)Atom Economy (%)
Route 1 (Isocyanate)1-phenylethyl isocyanate + 2-bromoaniline145.16 + 172.03 = 317.19317.190100%
Route 2 (CO₂)1-phenylethylamine + 2-bromoaniline + CO₂121.18 + 172.03 + 44.01 = 337.22317.1918.02 (H₂O)94.1%
Table 2: Estimated E-Factor Comparison
Metric ComponentRoute 1 (Traditional)Route 2 (Green)Comments
Reactants1-phenylethyl isocyanate, 2-bromoaniline1-phenylethylamine, 2-bromoaniline, CO₂Route 1 requires a hazardous isocyanate precursor.
SolventsToluene, Dichloromethane (High Volume)Solvent-free or Green Solvent (e.g., water)Solvents are a major contributor to the E-Factor. sheldon.nl
CatalystNone (but used in precursor synthesis)Organocatalyst or Metal Catalyst (recyclable)Catalytic processes are superior to stoichiometric ones. unipr.it
Byproducts/WasteWaste from isocyanate synthesis (e.g., HCl, phosgene-related waste)WaterThe nature of the waste is critical; water is benign. libretexts.org
Estimated E-Factor High (>>10) Low (<1-5) High E-factors are typical for fine chemical and pharmaceutical syntheses using traditional methods. libretexts.org

By applying green chemistry principles, the synthesis of this compound can be shifted from a process reliant on hazardous intermediates and wasteful conditions to a more sustainable and efficient pathway. The direct use of amines with CO₂ exemplifies a modern approach that significantly lowers the environmental impact, as reflected in the improved E-Factor and the avoidance of toxic reagents.

Advanced Structural and Conformational Analysis of N 2 Bromophenyl N 1 Phenylethyl Urea

High-Resolution Spectroscopic Methodologies for Comprehensive Structural Assignment

In the ¹³C NMR spectrum, separate resonances are expected for each unique carbon atom. The carbonyl carbon of the urea (B33335) group would typically appear in the downfield region of the spectrum. The aromatic carbons would show distinct signals, with the carbon atom bonded to the bromine atom exhibiting a characteristic chemical shift. The aliphatic carbons of the 1-phenylethyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N-(2-bromophenyl)-N'-(1-phenylethyl)urea

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Bromophenyl)7.0 - 8.0110 - 140
Aromatic CH (Phenylethyl)7.2 - 7.5125 - 145
Urea NH5.0 - 9.0-
Methine CH4.8 - 5.250 - 60
Methyl CH₃1.4 - 1.620 - 25
Urea C=O-155 - 165

Note: These are predicted ranges based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by probing their characteristic vibrational modes. The urea moiety exhibits several distinct vibrations. The C=O stretching vibration is typically observed in the region of 1630-1680 cm⁻¹ in the IR spectrum and is sensitive to hydrogen bonding. mdpi.com The N-H stretching vibrations usually appear as a broad band in the range of 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding. mdpi.com The N-H bending vibrations are expected around 1530-1565 cm⁻¹. mdpi.com

The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration of the bromophenyl group is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretching3200 - 3400
C=OStretching1630 - 1680
N-HBending1530 - 1565
Aromatic C=CStretching1450 - 1600
Aromatic C-HStretching> 3000
C-BrStretching500 - 600

Note: These are expected frequency ranges and can be influenced by the molecular environment and physical state.

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of this compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways for urea derivatives involve cleavage of the C-N bonds of the urea linkage. This would lead to the formation of characteristic fragment ions corresponding to the 2-bromophenyl isocyanate radical cation and the 1-phenylethylamine (B125046) radical cation, or their corresponding neutral and charged fragments. Further fragmentation of the 1-phenylethyl group could lead to the formation of a stable tropylium ion.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Expected m/z
[C₁₅H₁₅BrN₂O]⁺Molecular Ion318/320
[C₇H₆BrNO]⁺2-bromophenyl isocyanate199/201
[C₈H₁₁N]⁺1-phenylethylamine121
[C₇H₄Br]⁺Bromophenyl cation155/157
[C₈H₉]⁺Phenylethyl cation105
[C₇H₇]⁺Tropylium ion91

Note: The m/z values correspond to the most abundant isotopes.

X-ray Crystallography Studies of this compound

While a specific crystal structure for this compound was not found, analysis of closely related compounds such as N-(4-bromophenyl)urea and N-(2-bromophenyl)acetamide provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.govresearchgate.net

In the solid state, the urea moiety is generally found to be planar or nearly planar. nih.gov However, the phenyl rings attached to the urea nitrogen atoms are typically twisted out of this plane. For instance, in N-(4-bromophenyl)urea, the dihedral angle between the urea moiety and the benzene (B151609) ring is 47.8(1)°. nih.gov A similar non-planar conformation is expected for this compound to minimize steric hindrance between the bulky substituents.

A key feature of the crystal packing of urea derivatives is the formation of extensive hydrogen bonding networks. nih.govmdpi.com The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov In the crystal structure of N-(4-bromophenyl)urea, the carbonyl oxygen acts as a trifurcated hydrogen-bond acceptor, interacting with three neighboring molecules. nih.gov This leads to the formation of hydrogen-bonded layers. nih.gov

A similar intricate network of N-H···O hydrogen bonds is anticipated to be the dominant intermolecular interaction in the crystal structure of this compound, organizing the molecules into well-defined supramolecular architectures. In addition to hydrogen bonding, other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom, may also play a role in stabilizing the crystal packing.

Crystal Packing Arrangements and Polymorphism Research

The precise crystal structure of this compound is not extensively documented in publicly available literature. However, analysis of closely related substituted phenylurea compounds allows for a well-grounded prediction of its crystal packing arrangements. The dominant interactions governing the crystal lattice of urea derivatives are intermolecular hydrogen bonds.

In analogous N,N'-disubstituted ureas, the urea moiety's N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This typically leads to the formation of one-dimensional hydrogen-bonded chains or tapes. For instance, in the crystal structure of N-(4-bromophenyl)urea, molecules are linked by N-H⋯O hydrogen bonds, with the carbonyl oxygen acting as a trifurcated acceptor for three different NH protons nih.gov. This extensive hydrogen bonding network is a critical factor in the stabilization of the crystal assembly.

Polymorphism , the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in substituted ureas. Different polymorphic forms can arise from variations in molecular conformation and/or different hydrogen-bonding patterns. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, research on compounds like 1,3-bis(m-nitrophenyl)urea has demonstrated the existence of both centrosymmetric and non-centrosymmetric polymorphs, which differ in their molecular conformation and hydrogen-bonding interactions.

Table 1: Predicted Crystal Packing Features of this compound Based on Analogous Compounds

Feature Predicted Characteristic Basis of Prediction
Primary Interaction Intermolecular N-H⋯O hydrogen bonds Ubiquitous in crystal structures of urea derivatives nih.gov
Hydrogen Bond Motif Formation of 1D chains or tapes Common packing motif in N,N'-disubstituted ureas
Steric Influence Non-planar conformation with significant dihedral angles between phenyl rings and urea plane Steric hindrance from bulky substituents nih.gov
Secondary Interactions π-π stacking between aromatic rings Presence of two phenyl groups

| Polymorphism | Possible, arising from different conformers or hydrogen-bond networks | Observed in other substituted phenylurea compounds |

Theoretical Conformational Landscape and Tautomerism Studies via Computational Methods

Computational chemistry provides powerful tools to investigate the conformational preferences and potential tautomeric forms of molecules like this compound, offering insights that complement experimental data.

The conformational landscape of N,N'-disubstituted ureas is characterized by rotation around the C-N bonds of the urea linkage. This can give rise to different conformers, often designated as trans-trans, cis-trans, or cis-cis, referring to the orientation of the substituents relative to the carbonyl group. For N,N'-diaryl ureas, a conformation where the two aryl rings are disposed cis to one another is often preferred, though bulky ortho substituents can lead to other populated conformations nih.gov. In the case of this compound, which is an N-aryl-N'-alkyl urea, the conformational space is more complex.

Computational studies on similar N-alkyl-N'-aryl ureas have shown that both trans-trans and cis-trans conformations can be energetically accessible, with the relative energies depending on the specific substituents and the possibility of intramolecular hydrogen bonding nih.gov. For this compound, a key conformational feature would be the potential for an intramolecular hydrogen bond between the N-H of the 1-phenylethyl side and the bromine atom or the π-system of the 2-bromophenyl ring, which could stabilize certain conformations.

Density Functional Theory (DFT) is a common computational method used to calculate the relative energies of different conformers and the energy barriers for their interconversion. Such calculations would allow for the construction of a potential energy surface, identifying the global minimum energy conformation and other low-energy, populated states.

Tautomerism in ureas involves the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in the formation of an imidic acid or "imidol" tautomer (H₂N-C(OH)=NR). Theoretical studies and mass spectrometry data on various ureas indicate that the amide form is significantly more stable than the imidol form . The energy difference is substantial, and the activation energy barrier for the tautomerization process is typically high, suggesting that at room temperature, the concentration of the imidol tautomer is negligible nih.gov. Computational calculations for this compound would likely confirm the strong energetic preference for the amide tautomer.

Table 2: Summary of Theoretical Conformational and Tautomeric Analysis

Aspect Key Considerations for this compound Relevant Computational Methods Expected Outcome
Conformational Isomerism Rotation around C-N bonds leading to cis and trans arrangements. Influence of bulky substituents and potential for intramolecular H-bonds. Density Functional Theory (DFT), Metadynamics Identification of low-energy conformers and the global minimum energy structure. Quantification of energy differences and rotational barriers.

| Tautomerism | Amide-imidol tautomerization (proton transfer from N to O). | DFT, Complete Basis Set (CBS) methods | Confirmation of the amide form as the significantly more stable tautomer. Calculation of a high energy barrier for interconversion. |

Reactivity and Derivatization Strategies for N 2 Bromophenyl N 1 Phenylethyl Urea

Exploration of Reaction Pathways and Mechanistic Considerations of N-(2-bromophenyl)-N'-(1-phenylethyl)urea

The reaction pathways of this compound are dictated by the inherent chemical nature of its constituent parts. The urea (B33335) functional group, under various conditions, can undergo several transformations. In aqueous base, urea and its derivatives can decompose into ammonia/amines, isocyanates, and carbonate salts. researchgate.net For this compound, this would imply a potential hydrolysis pathway yielding 2-bromoaniline (B46623), 1-phenylethylamine (B125046), and carbon dioxide.

Mechanistically, many reactions involving ureas proceed through the formation of key intermediates. For instance, acid-catalyzed reactions, such as condensation with dicarbonyl compounds, often involve the initial protonation of the urea's carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack. rsc.orgrsc.org In the context of thermal decomposition, studies on urea and its by-products suggest a complex reaction scheme involving equilibrium reactions. semanticscholar.org The initial step is often the thermolysis to form an isocyanate and an amine. For this compound, this would reversibly form 2-bromophenyl isocyanate and (S)-1-phenylethylamine.

Furthermore, the presence of N-H bonds allows for their participation in cyclocondensation reactions, such as the Biginelli reaction, where N-substituted ureas can be used to synthesize dihydropyrimidinones. organic-chemistry.org The mechanism typically involves the formation of an N-acylimine intermediate under the influence of a base or Lewis acid, which then reacts with a nucleophile. mdpi.com

Functionalization and Modification of the Bromophenyl Moiety

The 2-bromophenyl group is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile handle for introducing a wide range of substituents, thereby modifying the electronic and steric properties of the molecule.

Palladium-catalyzed reactions are particularly prominent for this purpose. The Suzuki-Miyaura cross-coupling reaction, for example, allows for the arylation or vinylation at the bromine-substituted position. mdpi.com This involves the reaction of the bromophenyl moiety with a boronic acid or ester in the presence of a palladium catalyst and a base. Similarly, the Buchwald-Hartwig amination provides a route to introduce new amino groups by coupling the aryl bromide with primary or secondary amines. nih.gov These methods are highly efficient and offer access to a vast chemical space from a single precursor. nih.gov

Table 1: Representative Cross-Coupling Reactions for Functionalization of the Bromophenyl Moiety

Reaction TypeCoupling PartnerCatalyst/Conditions (Typical)Product Structure
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, K₃PO₄N-(2-arylphenyl)-N'-(1-phenylethyl)urea
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)N-(2-(dialkylamino)phenyl)-N'-(1-phenylethyl)urea
Sonogashira CouplingTerminal alkyne (RC≡CH)Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)N-(2-(alkynyl)phenyl)-N'-(1-phenylethyl)urea
Heck ReactionAlkene (CH₂=CHR)Pd catalyst, BaseN-(2-(alkenyl)phenyl)-N'-(1-phenylethyl)urea
CyanationCyanide source (e.g., Zn(CN)₂)Pd catalystN-(2-cyanophenyl)-N'-(1-phenylethyl)urea

Functionalization and Modification of the Phenylethyl Moiety

The phenylethyl moiety offers additional sites for chemical modification. The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, although the reaction conditions must be chosen carefully to avoid side reactions with the urea linkage. The directing effects of the alkyl substituent would favor substitution at the ortho and para positions of this phenyl ring.

Studies on related 1-phenyl-3-(1-phenylethyl)urea derivatives have shown that modifications to this part of the molecule are crucial for activity in certain biological contexts, highlighting the importance of the phenylethyl subunit. nih.govnih.gov For instance, introducing substituents on the phenyl ring can modulate lipophilicity and steric bulk.

Furthermore, the benzylic position (the carbon atom attached to the phenyl ring and the nitrogen) could potentially be a site for radical reactions, although this is generally less common and requires specific reagents. The stereochemistry at the chiral center is also a critical feature; derivatization strategies would ideally preserve the desired (S) or (R) configuration. nih.gov

Transformations of the Urea Linkage and Adjacent Functional Groups

The urea linkage is a robust functional group, but it can be transformed under specific conditions. As mentioned, hydrolysis to the constituent amines is a primary degradation pathway, particularly under harsh acidic or basic conditions. taylorfrancis.com

The N-H protons of the urea are weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation. researchgate.net This would lead to tri- or tetra-substituted urea derivatives. The reaction of the urea with isocyanates can also lead to the formation of biurets. wikipedia.org

Another important reaction pathway is intramolecular cyclization. The presence of the ortho-bromo substituent on the phenyl ring provides a potential handle for cyclization reactions. For example, under conditions that promote C-N bond formation (such as palladium catalysis), an intramolecular reaction could lead to the formation of a cyclic urea derivative, specifically a benzimidazolinone structure, by displacing the bromine atom with the adjacent urea nitrogen.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of reactions involving this compound are dependent on the specific transformation. For cross-coupling reactions on the bromophenyl group, the rates are influenced by the choice of catalyst, ligand, base, and solvent.

Thermodynamic data for specific urea derivatives can be obtained using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). semanticscholar.orgresearchgate.net These methods provide information on melting points, enthalpies of fusion, and decomposition temperatures. For a related compound, N-(p-methylphenyl)-N'-(2-pyridyl)urea, the melting point was observed around 174°C, with decomposition beginning above 226°C. researchgate.net It is reasonable to expect this compound to exhibit similar thermal stability.

The thermodynamics of urea decomposition have been studied, indicating that the process is complex and involves multiple equilibrium steps. semanticscholar.org The dissolution of urea in water is an endothermic process. researchgate.net Kinetic studies of urea reactions, such as its interaction with o-phthalaldehyde, have been developed for analytical purposes and can occur at moderate temperatures (e.g., 37°C). nih.gov The study of urethane (B1682113) formation from isocyanates, a related reaction, shows second-order kinetics, with activation parameters being useful in understanding the reaction mechanism. researchgate.net

Table 2: Predicted Thermodynamic and Physical Properties

PropertyPredicted Value/CharacteristicBasis of Prediction/Significance
Molecular Weight321.21 g/molCalculated from the chemical formula C₁₅H₁₅BrN₂O.
Melting PointExpected to be a crystalline solid with a defined melting point, likely >150°C.Based on analogous substituted ureas which are typically solids at room temperature. researchgate.net
Decomposition TemperatureLikely >200°CUrea derivatives generally show good thermal stability. researchgate.net
SolubilityLow in water; soluble in organic solvents like DCM, DMF, DMSO.The presence of two phenyl rings and a bromo-substituent increases lipophilicity.
Enthalpy of Dissolution (in water)Expected to be endothermic.Characteristic of urea and its derivatives. researchgate.net

Theoretical and Computational Chemistry Investigations of N 2 Bromophenyl N 1 Phenylethyl Urea

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the optimized geometry and electronic properties of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. researchgate.net These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the urea (B33335) moiety, while the LUMO would likely be distributed over the bromophenyl group and the carbonyl carbon. The energy gap can be calculated to predict its reactivity. researchgate.net Theoretical calculations for similar urea derivatives show energy gaps indicative of significant chemical reactivity and potential biological activity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP/6-311G(d,p) level of theory.

Parameter Energy (eV) Description
EHOMO -6.25 Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO -1.10 Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.

| Energy Gap (ΔE) | 5.15 | ELUMO - EHOMO; relates to chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential regions. researchgate.net

In this compound, the most negative potential (red) is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The regions around the N-H protons would exhibit a positive potential (blue), making them potential hydrogen bond donor sites. nih.gov The phenyl rings generally show a neutral to slightly negative potential. Understanding these sites is crucial for predicting non-covalent interactions, such as hydrogen bonding with protein residues. nih.gov

Table 2: Hypothetical MEP Surface Extrema for this compound

Atom/Region Potential (kcal/mol) Implication
Carbonyl Oxygen (C=O) -55.8 Strongest site for electrophilic attack and hydrogen bond acceptance. researchgate.net
Amide Protons (N-H) +40.2 Primary sites for nucleophilic attack and hydrogen bond donation. nih.gov
Bromine Atom (Br) -15.5 Region of negative potential, can participate in halogen bonding.

| Phenyl Ring Face | -10.0 | Can engage in π-π stacking interactions. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and atomic charges. usc.eduwisc.edu It investigates charge transfer and intramolecular interactions by analyzing the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonds or Rydberg orbitals). wisc.edu

The stabilization energy, E(2), associated with these delocalizations quantifies the strength of the interaction. For this compound, significant interactions would include the delocalization of lone pairs from the nitrogen and oxygen atoms into adjacent antibonding orbitals (e.g., nN → πC=O and nO → σC-N). These interactions contribute to the stability of the urea functional group and influence its conformational properties. wisc.edunih.gov NBO analysis also provides natural atomic charges, which are generally considered more reliable than those from other methods like Mulliken population analysis. usc.edu

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (1) N(urea) π* (C=O) 45.5
LP (1) N'(urea) π* (C=O) 38.2
LP (2) O(carbonyl) σ* (N-C(carbonyl)) 25.1

| π (C(phenyl)-C(phenyl)) | π* (C(phenyl)-C(phenyl)) | 18.9 |

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov By simulating this compound in different environments, such as in an aqueous solution or a lipid bilayer, researchers can gain insights into its dynamic behavior, conformational flexibility, and solvation properties. nih.govresearchgate.net

In Silico Predictions of Molecular Interactions and Binding Affinities (e.g., molecular docking with hypothetical protein targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jppres.com It is widely used in drug discovery to predict how a small molecule like this compound might interact with a protein's binding site. nih.gov Urea derivatives are known to inhibit various enzymes, such as kinases and proteases, by forming key hydrogen bonds and other interactions within the active site. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Value/Residue Interaction Type
Binding Energy -9.8 kcal/mol Estimated affinity of the ligand for the protein.
Key Residue 1 GLU 121 Hydrogen bond with N-H of urea.
Key Residue 2 LEU 55 Hydrogen bond with C=O of urea.
Key Residue 3 PHE 180 π-π stacking with the phenylethyl group.

| Key Residue 4 | TYR 57 | Hydrophobic interaction with the bromophenyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.comubaya.ac.id To build a QSAR model for this compound, a dataset of its analogues with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values) would be required. researchgate.netnih.gov

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP). nih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates a selection of these descriptors with the observed activity. nih.govresearchgate.net A robust QSAR model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. ubaya.ac.id The model would likely indicate that a combination of electronic features of the urea core and the size and hydrophobicity of the aromatic substituents are critical for activity. nih.gov

Table 5: Example of a Hypothetical QSAR Equation for a Series of Analogues

Model Equation pIC₅₀ = 0.75(LogP) - 0.21(ASA) + 1.52*(ELUMO) + 3.45
Statistical Parameters
R² (Correlation Coefficient) 0.88
Q² (Cross-validated R²) 0.75
Descriptor Description
LogP Logarithm of the octanol-water partition coefficient (hydrophobicity).
ASA Solvent Accessible Surface Area (steric factor). nih.gov

Theoretical Assessment of ADMET Parameters

The journey of a drug from administration to its target site and subsequent elimination is a complex process governed by its ADMET properties. In silico tools, which apply computational models to predict these characteristics, have become a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable pharmacokinetic profiles. researchgate.net These predictive models are built upon vast datasets of experimentally determined properties and employ a range of algorithms to correlate a molecule's structure with its ADMET behavior. mdpi.com

For this compound, a theoretical ADMET assessment would involve the calculation of various molecular descriptors and the application of predictive models. Key parameters typically evaluated include:

Absorption: Predictions of oral bioavailability and intestinal absorption are often based on Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Computational tools such as SwissADME and PreADMET can provide estimates for parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.govneliti.com

Distribution: The extent to which a compound distributes into tissues is influenced by factors like plasma protein binding (PPB). In silico models can predict the percentage of a compound that will bind to plasma proteins, which affects its free concentration and availability to exert its pharmacological effect.

Metabolism: Cytochrome P450 (CYP) enzymes are crucial for the metabolism of many drugs. Computational models can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound and whether the compound may act as an inhibitor of these enzymes. neliti.com

Excretion: While direct prediction of excretion pathways is complex, parameters related to a compound's solubility and potential for renal or biliary clearance can be estimated.

Toxicity: A range of toxicity endpoints can be predicted computationally, including potential for carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).

A hypothetical theoretical ADMET profile for this compound, based on general principles for similar urea-based compounds, is presented in the table below. It is crucial to note that these are illustrative values and would require specific computational studies on the molecule for validation.

Table 1: Hypothetical Theoretical ADMET Profile for this compound

Parameter Predicted Value/Classification Significance
Absorption
Gastrointestinal (GI) Absorption High Indicates good potential for oral absorption.
Blood-Brain Barrier (BBB) Permeant Low Suggests limited penetration into the central nervous system.
Distribution
Plasma Protein Binding (PPB) >90% High binding may limit the free concentration of the drug.
Metabolism
CYP2D6 Inhibitor No Low likelihood of inhibiting this major drug-metabolizing enzyme.
CYP3A4 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate No Unlikely to be a substrate for this renal transporter.
Toxicity
AMES Toxicity Non-mutagenic Indicates a low probability of causing DNA mutations.
hERG I Inhibitor Low risk Suggests a lower potential for cardiotoxicity.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including technologies like optical data storage and signal processing. nih.govscispace.com Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit substantial NLO responses. nih.gov The urea moiety and aromatic rings within this compound suggest that it could possess NLO properties.

Theoretical investigations of NLO properties are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov These calculations can predict key NLO parameters:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity. inoe.ro

The magnitude of these parameters is often compared to that of a standard reference material, such as urea, to gauge the potential of a new compound. nih.govinoe.ro Computational studies involve optimizing the molecular geometry and then calculating the electronic properties in the presence of an electric field. The choice of the DFT functional and basis set is critical for obtaining accurate predictions. researchgate.net For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations. nih.gov

A theoretical study of this compound would likely reveal the influence of the bromo-substituted phenyl ring (electron-withdrawing) and the phenylethyl group on the molecule's electronic structure and, consequently, its NLO response. The intramolecular charge transfer characteristics, which are crucial for NLO activity, would be a key area of investigation.

Below is an illustrative table of calculated NLO properties for this compound, benchmarked against urea. These values are hypothetical and would need to be determined through specific DFT calculations.

Table 2: Hypothetical Calculated Nonlinear Optical Properties

Compound Dipole Moment (μ) [D] Mean Polarizability (α) [x 10⁻²⁴ esu] First-order Hyperpolarizability (β) [x 10⁻³⁰ esu]
Urea (reference) 1.37 ~3.83 ~0.37
This compound Value Value Value

Note: Specific values for this compound would be populated based on the results of DFT calculations.

The calculated hyperpolarizability value (β) would be particularly indicative of the material's potential for applications such as second-harmonic generation (SHG). researchgate.net A value significantly larger than that of urea would suggest that this compound is a promising candidate for further experimental investigation as an NLO material. researchgate.net

Mechanistic Exploration of Biological Activities of N 2 Bromophenyl N 1 Phenylethyl Urea in Research Models

In Vitro Biological Screening Methodologies and Assays

There is no available information from scientific literature regarding in vitro biological screening methodologies and assays that have been specifically applied to N-(2-bromophenyl)-N'-(1-phenylethyl)urea.

Identification and Characterization of Potential Molecular Targets and Ligand-Receptor Interactions

No studies have been published that identify or characterize potential molecular targets or ligand-receptor interactions for this compound.

Enzyme Inhibition and Modulation Studies (e.g., sphingosine (B13886) kinase 1, topoisomerase IV)

There is no available data on the inhibitory or modulatory effects of this compound on enzymes such as sphingosine kinase 1 or topoisomerase IV. While related urea (B33335) compounds have been investigated as enzyme inhibitors, these findings cannot be directly extrapolated to the specific compound .

Receptor Binding and Activation/Antagonism Mechanisms (e.g., formyl peptide receptors, β2-adrenoreceptors, adenosine (B11128) A3 receptor)

Information regarding the binding, activation, or antagonism of this compound at formyl peptide receptors, β2-adrenoreceptors, or the adenosine A3 receptor is not present in the current scientific literature.

Protein-Ligand Interaction Analysis through Spectroscopic and Biophysical Methods

There are no published studies that have utilized spectroscopic or biophysical methods to analyze the interaction between this compound and any protein targets.

Cellular Pathway Modulation by this compound (e.g., cell proliferation, signal transduction)

The effects of this compound on cellular pathways, including cell proliferation and signal transduction, have not been documented in any research publications.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

While structure-activity relationship (SAR) studies are crucial for optimizing lead compounds, no such studies have been published for this compound or its close analogues. Research on other urea derivatives has highlighted the importance of substituent groups on the phenyl rings and the nature of the linker for biological activity. itmedicalteam.plnih.govnih.gov However, without specific data for the target compound, no definitive SAR can be established. For instance, studies on other phenyl urea derivatives have shown that substitutions on the phenyl ring can significantly influence their activity as receptor antagonists. nih.gov

Development of this compound as a Chemical Probe for Biological Systems

Currently, there is no publicly available scientific literature detailing the development or utilization of this compound specifically as a chemical probe for biological systems. Research into the biological activities and potential applications of urea-based compounds is a broad field, with many derivatives being investigated for various therapeutic and research purposes. However, specific studies focusing on the synthesis of tagged versions of this compound, its target identification, or its use in assays to interrogate biological pathways are not documented in accessible research databases.

The development of a chemical probe typically involves a rigorous process of synthesis, characterization, and validation. This includes creating analogs with functionalities that allow for detection (e.g., fluorescent tags, biotin) or for target protein capture (e.g., photo-affinity labels) without significantly altering the compound's inherent biological activity. Subsequently, these probes are used in complex biological systems, such as cell cultures or in vivo models, to identify molecular targets and elucidate mechanisms of action.

While the broader class of phenylurea derivatives has been explored for activities such as enzyme inhibition and receptor antagonism, the specific research trajectory for this compound as a chemical probe remains uncharacterized in the scientific literature. Without such foundational studies, no detailed research findings or data tables on its properties, synthesis, and validation as a chemical probe can be provided.

Data Tables

Due to the absence of specific research on this compound as a chemical probe, no data tables can be generated.

Potential Academic Applications and Future Research Directions of N 2 Bromophenyl N 1 Phenylethyl Urea

Role as a Key Intermediate in Complex Chemical Synthesis

Substituted arylureas are well-established as stable, reliable intermediates for more complex chemical syntheses. orgsyn.org The structure of N-(2-bromophenyl)-N'-(1-phenylethyl)urea is particularly suited for this role. The presence of the bromine atom on the phenyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This functionality enables the elaboration of the bromophenyl portion of the molecule, transforming the intermediate into more complex structures. For instance, the bromine can be substituted with various alkyl, aryl, or heteroaryl groups, leading to a diverse library of derivatives. Furthermore, the urea (B33335) moiety itself is robust and generally stable to many reaction conditions used for modifying the aryl ring, ensuring the core structure remains intact during subsequent synthetic steps. Research has demonstrated the synthesis of complex and novel ureas from simpler urea precursors, highlighting a methodological precedent for using compounds like this compound as a scaffold. conicet.gov.ar

Contributions to Advancements in Synthetic Methodology and Catalyst Design

The development of new synthetic methods is a central theme in chemical research. Urea derivatives are frequently at the heart of these advancements. nih.govnih.gov The synthesis of unsymmetrical ureas, such as this compound, has itself driven the development of safer and more efficient reagents to replace hazardous materials like phosgene (B1210022). nih.govmdpi.com Methodologies involving reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), diphenylphosphoryl azide (B81097) (DPPA), and triphosgene (B27547) are now common for creating the urea linkage. nih.govmdpi.comnih.govresearchgate.net

Beyond its own synthesis, the structure of this compound offers potential in the field of catalyst design. The chiral (1-phenylethyl) group makes it a candidate for development as a chiral ligand in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The urea functional group is an effective hydrogen-bond donor, a property that is increasingly exploited in organocatalysis to control the stereochemical outcome of reactions. Furthermore, urea-bridged frameworks have been successfully used as supports for metal nanoparticles, creating highly efficient and recyclable heterogeneous catalysts. researchgate.net The combination of chirality and a hydrogen-bonding moiety in this compound could be leveraged to design novel catalysts for stereoselective transformations.

Utilization as a Molecular Tool for Elucidating Biological Pathways

The urea scaffold is a common feature in many biologically active compounds, prized for its ability to form strong and specific hydrogen bonds with biological targets like enzymes and receptors. researchgate.net This makes urea derivatives excellent candidates for development as molecular probes to investigate biological processes.

A compelling example is the discovery of a series of 1-phenyl-3-(1-phenylethyl)urea derivatives as potent inhibitors of the complement system, a critical part of the innate immune response. nih.gov In these studies, researchers synthesized various analogs to understand the structural requirements for activity and used the optimized compounds to probe the mechanism of complement activation. Specifically, they demonstrated that their lead compound inhibited the formation of the membrane attack complex (C9 deposition) without affecting earlier steps in the classical, lectin, or alternative pathways. nih.gov

Given its structural similarity to these complement inhibitors, this compound could serve as a valuable molecular tool for studying the complement cascade. The bromine atom provides a site for attaching reporter tags (e.g., fluorophores, biotin) or for linking to a solid support for affinity chromatography experiments, which are used to isolate and identify the specific protein targets of the molecule. Such studies are crucial for elucidating the precise mechanism of action and for validating the biological target. The inherent chirality of the molecule is also significant, as biological systems often exhibit stereospecific recognition; comparing the activity of the (R)- and (S)-enantiomers can provide critical insights into the nature of the binding pocket. nih.gov

Future Prospects for Analog Design and Rational Optimization

The potential of this compound as a lead compound for drug discovery is significant, and its structure is amenable to systematic modification for rational optimization. The principles of analog design for urea-based compounds are well-documented, with extensive structure-activity relationship (SAR) studies guiding the development of potent and selective agents. nih.govmdpi.com

Based on published research on similar 1-phenyl-3-(1-phenylethyl)urea derivatives that inhibit the complement system, a clear strategy for optimizing this compound emerges. nih.gov In that work, modifications to both the phenyl ring and the substituents on the urea nitrogen atoms led to dramatic changes in inhibitory activity. For example, introducing specific alkyl chains at the 3-position of the phenyl ring resulted in a significant improvement in potency. nih.gov

The following table, adapted from SAR studies on analogous complement inhibitors, illustrates how systematic structural modifications can impact biological activity and provides a blueprint for the rational design of analogs based on the this compound scaffold. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 1-Phenyl-3-(1-phenylethyl)urea Analogs as Complement Inhibitors Data adapted from studies on 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea derivatives. nih.gov

Modification SiteOriginal Group (in Analog)Modified GroupResulting Change in Activity
Right-Hand Side Amine (S)-phenylethylaminobiphenylmethylaminoInactive
(S)-phenylethylamino(R)-phenylethylaminoVery weak inhibition
Left-Hand Phenyl Ring 3-methoxy, 4-methoxy3-H, 4-methoxyWeaker activity
3-methoxy, 4-methoxy3-ethyl, 4-methoxy~9-fold improvement
3-methoxy, 4-methoxy3-allyl, 4-methoxy~28-fold improvement
3-methoxy, 4-methoxy3-pentyl, 4-methoxy>1000-fold improvement

This data underscores several key points for future research on this compound:

Stereochemistry is Crucial: The (S)-configuration of the phenylethyl group was found to be essential for potent activity in the analog series. nih.gov

Aryl Substitution is Key: The 2-bromo substitution in the target compound offers a unique starting point compared to the dimethoxy pattern in the studied analogs. This bromine can be replaced using cross-coupling chemistry to explore a vast chemical space, including the introduction of alkyl chains, which proved highly beneficial for activity. nih.gov

Systematic Optimization: A focused library of analogs could be synthesized by varying the substituents on the bromophenyl ring to enhance potency, selectivity, and pharmacokinetic properties.

By applying these principles, this compound serves as a promising starting point for the design and development of new chemical probes and potential therapeutic agents. nih.govnih.gov

Conclusion and Outlook on Academic Research of N 2 Bromophenyl N 1 Phenylethyl Urea

Summary of Key Academic Contributions and Mechanistic Insights

The primary academic contributions relevant to N-(2-bromophenyl)-N'-(1-phenylethyl)urea stem from the discovery and optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as a novel class of complement inhibitors. nih.gov Research in this area began with the identification of 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea as a moderate inhibitor of the complement system through high-throughput screening, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 50 μM in a hemolytic assay. nih.gov

This initial finding spurred extensive structure-activity relationship (SAR) studies, which represent the most significant academic contribution to this class of compounds. nih.gov These studies systematically modified both the phenyl and phenylethyl portions of the molecule, yielding crucial mechanistic insights. nih.gov The key finding is that these small molecules can act as potent complement inhibitors by disrupting the terminal stage of the complement cascade. nih.gov Specifically, the optimized analogue, known as compound 7l , was shown to inhibit the deposition of C9, a critical step in the formation of the membrane attack complex (MAC). nih.gov This inhibitory action was observed across the classical, lectin, and alternative pathways of the complement system, while notably having no effect on the earlier C3 and C4 deposition steps. nih.gov

The SAR studies revealed several key structural requirements for potent activity, as highlighted in the table below. For instance, the stereochemistry of the phenylethyl group is critical; the (S)-enantiomer is significantly more active than the (R)-enantiomer. nih.gov Furthermore, modifications to the urea (B33335) nitrogen atoms and the phenyl ring substituents dramatically influence inhibitory potency, with certain alkyl chains increasing activity by up to 1000-fold over the original hit compound. nih.gov While the 2-bromo substitution of the titular compound has not been specifically reported, these foundational studies establish the N-phenyl-N'-(1-phenylethyl)urea scaffold as a validated platform for developing small-molecule complement inhibitors. nih.govrxlist.com

Table 1: Structure-Activity Relationship (SAR) of Selected 1-phenyl-3-(1-phenylethyl)urea Analogues as Complement Inhibitors nih.gov
CompoundKey Structural ModificationIC₅₀ (μM)Notes
Hit 11-(3,4-dimethoxyphenyl)-3-((S)-1-phenylethyl)urea50Initial screening hit.
2c(R)-enantiomer of Hit 1>100 (16.95% inhibition)Demonstrates importance of (S)-stereochemistry.
6cN-methyl group of Hit 1 replaced by an ethyl group2.86~17-fold improvement over Hit 1.
6dN-methyl group of Hit 1 replaced by an allyl group1.75~28-fold improvement over Hit 1.
7lOptimized analogue0.013Potent inhibitor with ~3800-fold improvement.

Unresolved Challenges and Open Questions in the Study of this compound

Despite the foundational knowledge from analogues, the study of this compound itself is characterized by significant gaps and unresolved questions.

Biological Activity Profile: The most immediate and fundamental challenge is the absence of biological data for this specific compound. It is unknown whether the 2-bromo substitution confers potent complement inhibitory activity, as seen in its analogues, or if it directs the molecule toward other biological targets. The broad bioactivity of the urea scaffold, which is found in anticancer and antimicrobial agents, means its function cannot be assumed. frontiersin.orgmdpi.com

Impact of the Ortho-Bromo Substituent: A key unresolved question is the precise influence of the bromine atom at the ortho position of the phenyl ring. SAR studies on related compounds have shown that electron-donating groups can be favorable, while electron-withdrawing groups may decrease activity. nih.gov Bromine's electron-withdrawing nature and steric bulk could significantly alter the compound's electronic properties, conformation, and binding affinity to biological targets. Studies on other phenyl ureas have noted that 2-substituted derivatives can be less active than 4-substituted ones due to steric hindrance. itmedicalteam.pl

Molecular Conformation and Target Interaction: The precise three-dimensional conformation of this compound and how it interacts with its putative target (e.g., complement component C9) remains unknown. While crystal structures for simpler compounds like N-(4-bromophenyl)urea exist, they show a significant dihedral angle between the urea moiety and the benzene (B151609) ring, a feature crucial for molecular interactions. nih.govnih.gov How the ortho-bromo group affects this geometry is an open structural question.

Selectivity and Off-Target Effects: Should the compound prove to be a potent complement inhibitor, its selectivity would be a major area for investigation. A critical challenge for many small-molecule inhibitors is avoiding off-target effects. Understanding the full spectrum of its interactions with other proteins, particularly the serine proteases of the complement system, would be essential. chemaxon.compnas.org

Strategic Directions for Future Interdisciplinary Research and Discovery

The path forward for elucidating the role of this compound requires a multi-faceted and interdisciplinary approach, bridging synthetic chemistry, pharmacology, and structural biology.

Chemical Synthesis and In Vitro Screening: The foundational step is the targeted synthesis of this compound. A likely synthetic route would involve the reaction of 2-bromophenyl isocyanate with (S)-1-phenylethylamine, a common method for creating such urea derivatives. nih.govmdpi.com Following synthesis and purification, the compound should undergo a broad-based screening campaign. This must include hemolytic assays to determine its potency as a complement inhibitor and to confirm if it acts on the terminal pathway. nih.gov

Expanded Therapeutic Screening: Drawing from the known pharmacology of the urea scaffold, future research should strategically explore other potential therapeutic applications. frontiersin.org

Oncology: Given that many kinase inhibitors are based on a diaryl urea structure, the compound should be screened against a panel of cancer cell lines and relevant kinases to assess any antiproliferative activity. frontiersin.org

Infectious Diseases: Numerous urea derivatives exhibit antimicrobial properties. mdpi.com The compound should be tested against a diverse panel of pathogenic bacteria and fungi to identify any potential as an anti-infective agent.

Structural and Computational Biology: To address questions of conformation and binding, structural studies are paramount.

X-ray Crystallography: Obtaining a crystal structure of the compound would provide definitive insights into its solid-state conformation and the influence of the ortho-bromo group on its geometry. nih.gov

Molecular Docking: In parallel, computational docking studies could model the interaction of the compound with the crystal structure of complement proteins like C9 or other potential targets identified during screening. This can help rationalize biological data and guide the design of more potent second-generation analogues.

Pharmacokinetic Profiling: An essential direction for any promising hit is the early investigation of its drug-like properties. Small molecules often possess advantages in oral bioavailability and pharmacokinetics over biologic drugs. nih.gov Therefore, in vitro ADME (absorption, distribution, metabolism, and excretion) studies should be conducted to assess the compound's potential for further development.

By pursuing these strategic directions, the scientific community can move this compound from a notional compound to a well-characterized chemical entity with a defined biological role and potential for therapeutic innovation.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-(2-bromophenyl)-N'-(1-phenylethyl)urea?

  • Methodological Answer : The compound can be synthesized via reaction of 2-bromophenylamine with 1-phenylethyl isocyanate under anhydrous conditions. Evidence from analogous urea syntheses suggests using dry toluene or dichloromethane as solvents, with catalytic triethylamine to drive the reaction . Purification typically involves flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation. For example, related bromophenyl ureas exhibit dihedral angles of ~57° between aromatic rings, influencing steric and electronic interactions . SC-XRD analysis should be complemented by DFT calculations (e.g., Gaussian 09 with B3LYP/6-311G** basis set) to predict bond lengths and angles, ensuring alignment with experimental data .

Q. What analytical techniques are recommended for purity assessment and quantification?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Spectroscopy : FT-IR to confirm urea C=O stretch (~1640–1680 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+^+ identification .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the compound’s biological activity compared to other halogens (e.g., Cl, F)?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using halogen-substituted analogs. For example, bromine’s electron-withdrawing effect and larger atomic radius may enhance binding to hydrophobic pockets in enzymes or receptors. Compare IC50_{50} values in assays (e.g., kinase inhibition or antimicrobial activity) with chlorine- or fluorine-containing analogs . Computational docking (AutoDock Vina) can predict binding affinities to targets like CXCR2 or CDK1/2 .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antitumor vs. receptor antagonism)?

  • Methodological Answer :

  • Mechanistic Studies : Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated cells. For example, SB 225002 (a CXCR2 antagonist) inhibits IL-8-mediated calcium mobilization, while antitumor ureas may induce G2/M arrest .
  • Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify secondary targets.
  • Dose-Response Analysis : Test activity across a concentration range (nM–μM) to distinguish primary vs. secondary effects .

Q. How can computational modeling optimize this compound for selective target engagement?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100 ns, analyzing binding stability and key interactions (e.g., hydrogen bonds with urea carbonyl) .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., replacing bromine with methoxy groups) .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and CYP450 interactions to prioritize derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.